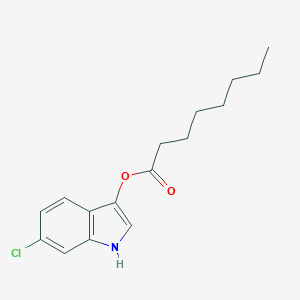
6-Chloro-3-indoxyl caprylate
Vue d'ensemble
Description
6-Chloro-3-indoxyl caprylate is a chromogenic substrate with C8 activity for esterases. It is used in various biochemical assays to detect esterase activity. The compound has a molecular formula of C16H20ClNO2 and a molecular weight of 293.79 g/mol .
Applications De Recherche Scientifique
6-Chloro-3-indoxyl caprylate is widely used in scientific research for various applications:
Biochemical Assays: It serves as a chromogenic substrate for detecting esterase activity in biochemical assays. .
Enzyme Kinetics: The compound is used to study the kinetics of esterase enzymes, providing insights into enzyme activity and specificity
Diagnostic Reagents: In medical diagnostics, this compound is used as a reagent to detect esterase activity in various biological samples
Industrial Applications: The compound is employed in the food industry for quality control and in environmental monitoring to detect esterase activity in environmental samples
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-3-indoxyl caprylate is esterase , specifically those exhibiting C8 activity . Esterases are enzymes that catalyze the hydrolysis of ester bonds, playing a crucial role in various biological processes including the metabolism of lipids and proteins.
Mode of Action
This compound acts as a chromogenic substrate for esterase with C8 activity . This means that the compound is metabolized by the enzyme, resulting in a color change. This color change is often used to measure the activity of the enzyme.
Result of Action
Upon cleavage by esterase, this compound yields a pink or salmon-colored precipitate . This color change is indicative of the compound’s interaction with the enzyme and serves as a visual marker of esterase activity.
Action Environment
For instance, the compound should be stored at -20°C and protected from light , suggesting that these conditions may be necessary for maintaining its stability and efficacy.
Analyse Biochimique
Biochemical Properties
6-Chloro-3-indoxyl caprylate interacts with esterase enzymes . The nature of these interactions involves the cleavage of the ester bond in the substrate by esterase enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with esterase enzymes . The esterase enzymes cleave the ester bond in the substrate, leading to the release of a salmon-colored precipitate .
Temporal Effects in Laboratory Settings
It is known that the compound forms a salmon-colored precipitate upon cleavage by esterase enzymes .
Metabolic Pathways
It is known that the compound is a substrate for esterase enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indoxyl caprylate typically involves the esterification of 6-chloro-3-indoxyl with caprylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-indoxyl caprylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an esterase enzyme, this compound is hydrolyzed to produce 6-chloro-3-indoxyl and caprylic acid
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides, although specific conditions and reagents for these reactions are less commonly documented
Common Reagents and Conditions
Hydrolysis: Esterase enzymes, water, and mild acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions
Major Products Formed
Hydrolysis: 6-chloro-3-indoxyl and caprylic acid.
Oxidation: Corresponding oxides of this compound
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-chloro-3-indoxyl caprylate: Similar in structure but contains a bromine atom instead of a chlorine atom.
6-Chloro-3-indoxyl acetate: Similar in structure but contains an acetate group instead of a caprylate group. .
Uniqueness
6-Chloro-3-indoxyl caprylate is unique due to its specific ester bond with caprylic acid, which provides distinct properties in terms of solubility and reactivity. Its C8 activity makes it particularly useful for detecting esterases with specific substrate preferences .
Propriétés
IUPAC Name |
(6-chloro-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-10-12(17)8-9-13(14)15/h8-11,18H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOGGXOQZZEFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432344 | |
| Record name | 6-Chloro-3-indoxyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159954-35-5 | |
| Record name | 6-Chloro-1H-indol-3-yl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159954-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-indoxyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
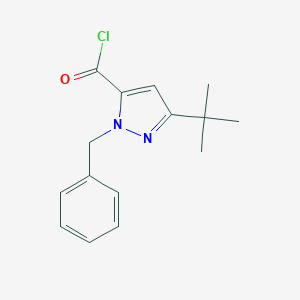
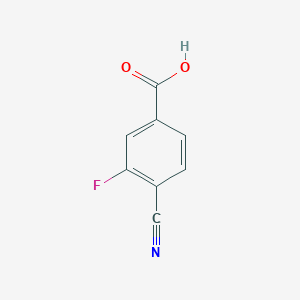
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
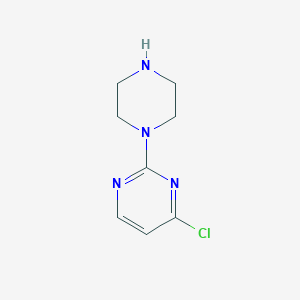
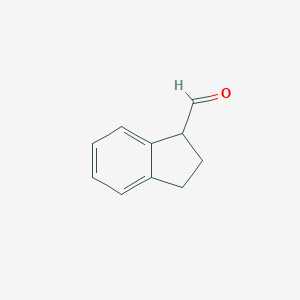
![2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B62517.png)
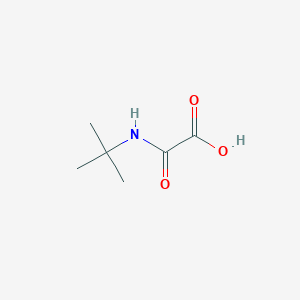
![3-[(2S)-oxiran-2-yl]pyridine](/img/structure/B62522.png)
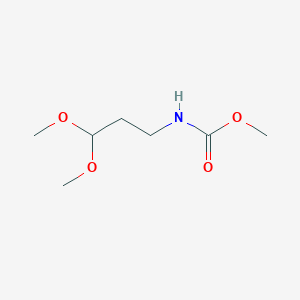
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
